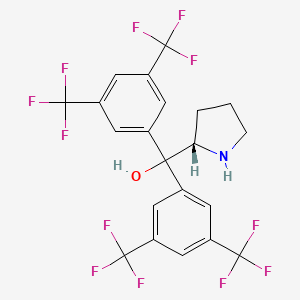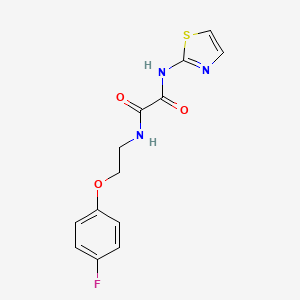![molecular formula C15H14ClNO4S B2807621 N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine CAS No. 823827-17-4](/img/structure/B2807621.png)
N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine” is a chemical compound with the CAS Number: 445227-98-5 . It has a molecular weight of 339.8 and its IUPAC name is {[(4-chlorophenyl)sulfonyl]-3-methylanilino}acetic acid . This compound is used in diverse scientific research, including pharmaceutical synthesis and material science.
Molecular Structure Analysis
The molecular formula of “this compound” is C15H14ClNO4S . The InChI Code is 1S/C15H14ClNO4S/c1-11-3-2-4-13(9-11)17(10-15(18)19)22(20,21)14-7-5-12(16)6-8-14/h2-9H,10H2,1H3,(H,18,19) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 339.8 .Aplicaciones Científicas De Investigación
Crystal Engineering and Multidentate Ligands
The design and synthesis of novel flexible multidentate ligands for crystal engineering are prominent applications. For example, studies have focused on synthesizing and characterizing complexes with N-[(3-carboxyphenyl)sulfonyl]glycine and related ligands, demonstrating their utility in forming diverse metal-organic frameworks (MOFs). These frameworks exhibit unique structural features and potential for catalysis, magnetic materials, and gas storage applications (Ma et al., 2008).
Drug Discovery and Development
In the realm of pharmaceuticals, compounds structurally similar to "N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine" have been explored for their potential as drug candidates. Research has identified these compounds as inhibitors or antagonists targeting specific receptors or enzymes, contributing to the development of new therapeutic agents. For instance, derivatives have been studied for their roles as cytoprotectants and inhibitors of the N-methyl-D-aspartate (NMDA) receptor, showcasing their potential in neuroprotection and the treatment of neurological disorders (Buchstaller et al., 2006).
Environmental and Agricultural Chemistry
The transport and behavior of herbicides in agricultural settings have been studied, with glyphosate and glufosinate being closely related to the structure of interest. These studies focus on the environmental fate of such chemicals, including their movement through soil and water and their impact on non-target organisms. Understanding the environmental behavior of these compounds helps in assessing their ecological risks and developing more sustainable agricultural practices (Malone et al., 2004).
Molecular Recognition and Host-Guest Chemistry
Research has also explored the use of similar compounds in molecular recognition, where they function as hosts for selectively binding and recognizing specific guest molecules. This has implications for developing new sensors, separation materials, and understanding biological recognition processes. For example, studies on enantioselective inclusion by related ligands highlight the potential in chiral resolution and the design of selective receptors (Akazome et al., 2000).
Propiedades
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11-4-2-3-5-14(11)17(10-15(18)19)22(20,21)13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYODIQRMHJSTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2807539.png)
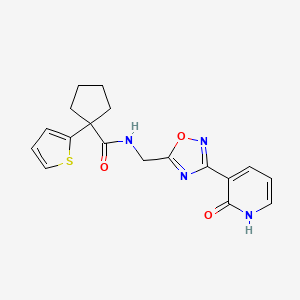
![N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807541.png)
![N-(3-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2807542.png)
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807543.png)
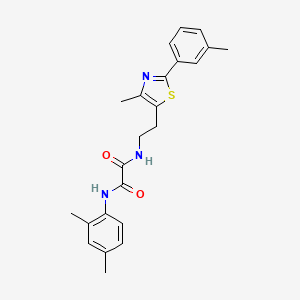
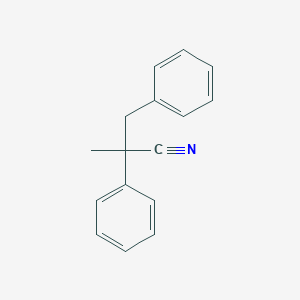
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2807548.png)
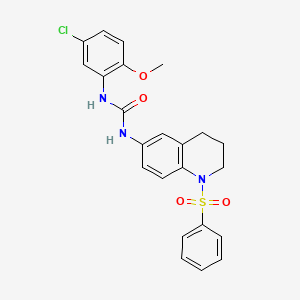
![2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2807554.png)
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2807555.png)

